

# BPH-1358 Free Base: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: BPH-1358 free base

Cat. No.: B15582436

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CAS Number: 801985-13-7

This technical guide provides an in-depth overview of **BPH-1358 free base** (also known as NSC50460), a potent inhibitor of human undecaprenyl diphosphate synthase (UPPS) and farnesyl diphosphate synthase (FPPS). This document is intended for researchers, scientists, and drug development professionals interested in the biochemical properties and potential therapeutic applications of this compound.

## Chemical and Physical Properties

**BPH-1358 free base** is a complex organic molecule with the following properties:

Property	Value
CAS Number	801985-13-7[1]
Alternative Names	NSC50460 free base[1]
Molecular Formula	C <sub>32</sub> H <sub>28</sub> N <sub>6</sub> O <sub>2</sub> [1]
Molecular Weight	528.6 g/mol [1]

## Mechanism of Action and Biological Activity

BPH-1358 is a dual inhibitor, primarily targeting two key enzymes in the isoprenoid biosynthesis pathway:

- **Undecaprenyl Diphosphate Synthase (UPPS):** BPH-1358 is a potent inhibitor of human UPPS.<sup>[1]</sup> This enzyme is crucial for the synthesis of undecaprenyl diphosphate, a lipid carrier essential for the biosynthesis of peptidoglycan in bacteria.
- **Farnesyl Diphosphate Synthase (FPPS):** The compound also inhibits human FPPS, an enzyme involved in the synthesis of farnesyl diphosphate, a precursor for various essential molecules, including sterols and ubiquinones.<sup>[1]</sup>

Due to its inhibitory action on these enzymes, BPH-1358 exhibits significant biological activity, most notably as an antibacterial agent. It has demonstrated efficacy against *Staphylococcus aureus* (*S. aureus*), including methicillin-resistant strains (MRSA).

## Quantitative Biological Data

The following table summarizes the key quantitative metrics of BPH-1358's inhibitory and antibacterial activity:

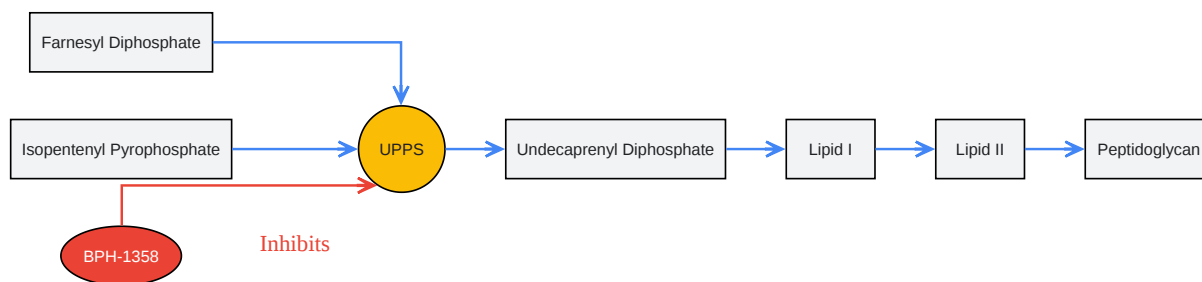
Target/Organism	Metric	Value	Reference
Human UPPS	IC <sub>50</sub>	110 nM	<sup>[1]</sup>
Human FPPS	IC <sub>50</sub>	1.8 μM	<sup>[1]</sup>
<i>S. aureus</i>	MIC	~250 ng/mL	<sup>[1]</sup>

## Signaling Pathways

The primary signaling pathway affected by BPH-1358 is the isoprenoid biosynthesis pathway. By inhibiting UPPS and FPPS, BPH-1358 disrupts the production of key intermediates required for various cellular processes.

## Inhibition of Bacterial Cell Wall Synthesis

The inhibition of UPPS in bacteria directly impacts the peptidoglycan synthesis pathway, a critical process for maintaining the integrity of the bacterial cell wall. This disruption is the primary mechanism behind BPH-1358's antibacterial activity.

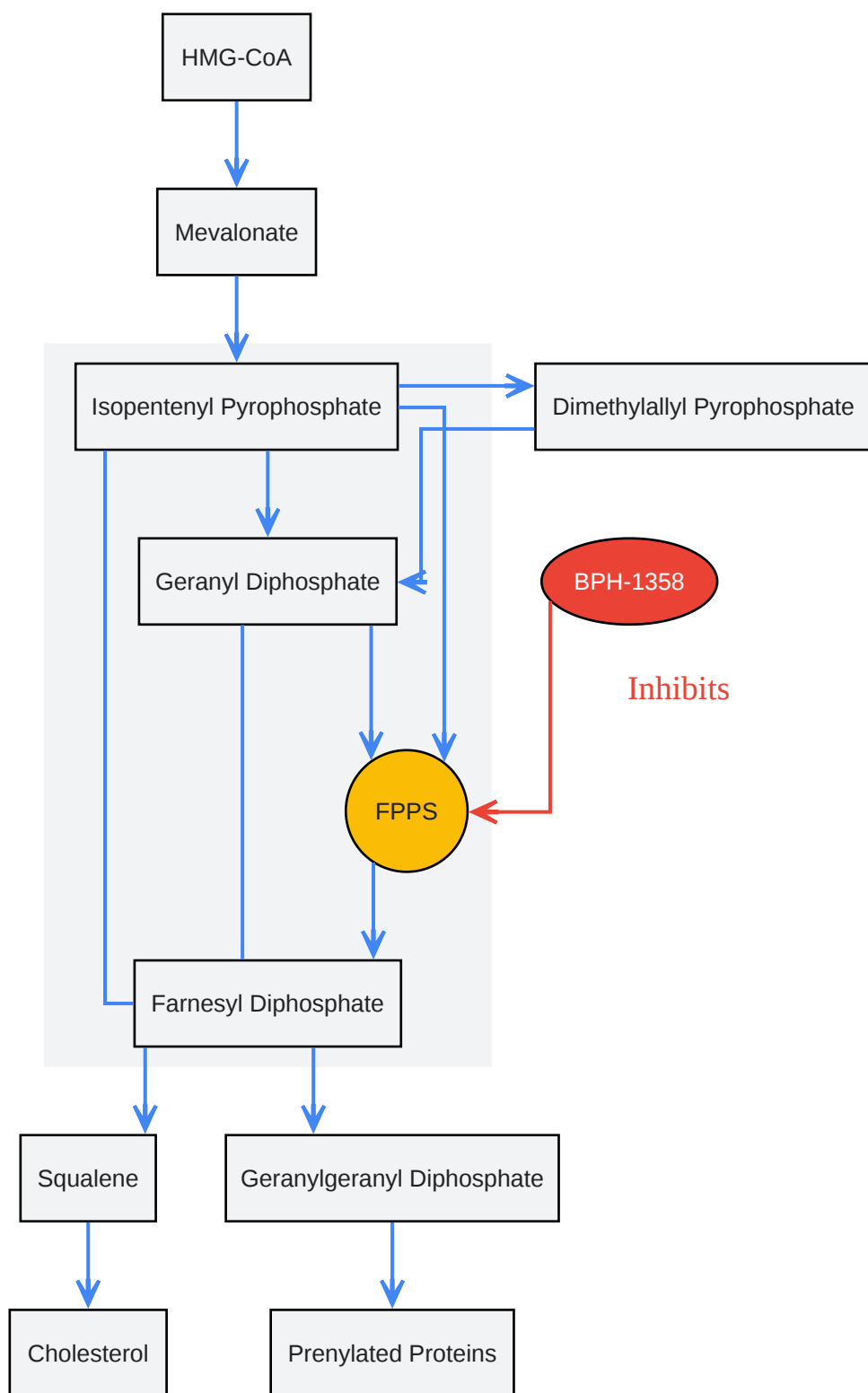


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Bacterial Cell Wall Synthesis Inhibition by BPH-1358.

## Disruption of Isoprenoid-Dependent Pathways in Human Cells

Inhibition of FPPS in human cells can have broader consequences, as farnesyl diphosphate is a precursor to a wide range of biomolecules. This can affect pathways involved in protein prenylation, cholesterol biosynthesis, and the synthesis of coenzyme Q10. The full extent of these downstream effects for BPH-1358 is an area of ongoing research.



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Inhibition of the Mevalonate Pathway by BPH-1358.

## Experimental Protocols

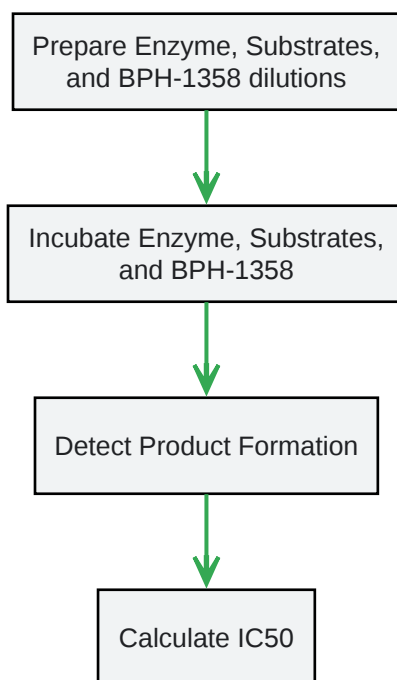
Detailed experimental protocols for the characterization of BPH-1358 are crucial for reproducible research. The following sections outline the general methodologies for key assays.

### Enzyme Inhibition Assays (UPPS and FPPS)

**Objective:** To determine the half-maximal inhibitory concentration ( $IC_{50}$ ) of BPH-1358 against human UPPS and FPPS.

**General Procedure:**

- **Enzyme and Substrate Preparation:** Recombinant human UPPS and FPPS are purified. The substrates, farnesyl diphosphate (FPP) and isopentenyl pyrophosphate (IPP), are prepared in appropriate buffers.
- **Assay Reaction:** The enzymatic reaction is typically carried out in a microplate format. A mixture containing the enzyme, substrates, and varying concentrations of BPH-1358 is incubated at a controlled temperature.
- **Detection of Product Formation:** The rate of product formation (undecaprenyl diphosphate for UPPS and farnesyl diphosphate for FPPS) is measured. This can be achieved using various methods, such as radiolabeling of substrates, coupled enzyme assays, or mass spectrometry.
- **Data Analysis:** The reaction rates at different inhibitor concentrations are plotted, and the  $IC_{50}$  value is calculated by fitting the data to a dose-response curve.



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Workflow for Enzyme Inhibition Assay.

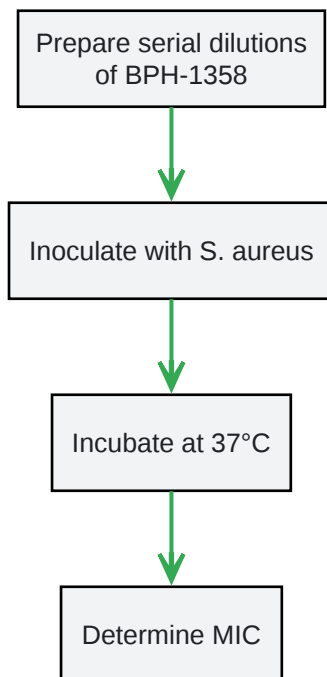
## Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of BPH-1358 that inhibits the visible growth of *S. aureus*.

General Procedure (Broth Microdilution Method):

- **Bacterial Culture:** A standardized inoculum of *S. aureus* is prepared in a suitable growth medium (e.g., Mueller-Hinton broth).
- **Serial Dilution:** BPH-1358 is serially diluted in the growth medium in a 96-well microplate.
- **Inoculation:** Each well is inoculated with the bacterial suspension. Positive (no inhibitor) and negative (no bacteria) controls are included.
- **Incubation:** The microplate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

- Determination of MIC: The MIC is determined as the lowest concentration of BPH-1358 at which no visible bacterial growth is observed.



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Workflow for MIC Assay.

## Conclusion

**BPH-1358 free base** is a valuable research compound with a well-defined mechanism of action as a dual inhibitor of human UPPS and FPPS. Its potent antibacterial activity against *S. aureus* makes it a promising lead for the development of new anti-infective agents. Further research into its effects on downstream signaling pathways in human cells may reveal additional therapeutic applications. This guide provides a foundational understanding of BPH-1358 to support ongoing and future investigations.

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## References

- 1. BPH-1358 free base - TargetMol Chemicals Inc [bioscience.co.uk]
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